
3,26-Dihydroxycholest-8(14)-en-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,26-Dihydroxycholest-8(14)-en-15-one (hereafter referred to as Compound II) is a metabolite of the synthetic oxysterol 3β-hydroxy-5α-cholest-8(14)-en-15-one (referred to as Compound I), a potent inhibitor of cholesterol biosynthesis . Compound II is characterized by hydroxyl groups at C3 and C26 and a ketone moiety at C15, with a conjugated double bond at the Δ8(14) position. Its structure enables interaction with enzymes in the sterol regulatory pathway, particularly 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis .
Compound II is synthesized from diosgenin via a multi-step process involving allylic bromination, oxidation, and hydrolysis . X-ray crystallography confirms its stereochemistry, with the 25R configuration critical for biological activity . In vitro studies demonstrate its efficacy in suppressing HMG-CoA reductase activity in mammalian cells and inhibiting cholesterol esterification in jejunal microsomes .
相似化合物的比较
Structural and Functional Analogues of Compound II
Key analogues include:
3β-hydroxy-5α-cholest-8(14)-en-15-one (Compound I)
3β-hydroxy-24S-methyl-5α-cholesta-8(14),22-dien-15-one (Compound III)
3β-hydroxy-5α-cholestan-6-one (6-ketocholestanol)
7α-methyl-25,26,26,26,27,27,27-heptafluoro analog (Compound X)
Cholest-4-en-3-one (4-cholestenone)
Structural Comparisons
Metabolic Stability
- Compound I undergoes rapid mitochondrial side-chain hydroxylation (e.g., 25- and 27-hydroxylation) in rats, reducing its plasma half-life .
- Compound III resists hepatic microsomal 7α-hydroxylation (<1 pmol/mg protein/min vs. 24 pmol for 27-hydroxycholesterol), enhancing stability .
In Vivo Efficacy
Key Research Findings
CYP27A1 Metabolism
- Compound I is hydroxylated at C25 and C27 by CYP27A1 (Kcat = 4.4 min⁻¹, Km = 4.7 μM), while Compound III is metabolized at a slower rate (Kcat = 1.1 min⁻¹, Km = 17.6 μM) .
- Fluorination (Compound X) blocks side-chain oxidation, increasing bioavailability .
Regulatory Effects Compound II and 6-ketocholestanol show divergent effects: the former inhibits cholesterol synthesis, while the latter targets fatty acid synthesis . 4-cholestenone reduces hepatic cholesterol accumulation in diabetic mice, highlighting structural isomer-specific outcomes .
Controversial Circulatory Levels Despite synthetic accessibility, 15-oxygenated sterols like Compound II are undetectable (<10 ng/mL) in human plasma, questioning their endogenous role .
属性
CAS 编号 |
114182-43-3 |
---|---|
分子式 |
C27H44O3 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI 键 |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
手性 SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
规范 SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
同义词 |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。